
ATM-3507
概要
説明
ATM-3507は、がん研究において大きな期待が寄せられている強力な抗トロポミオシン剤です。これは、がん細胞に多く見られるトロポミオシンアイソフォームTpm3.1を標的にし、アクチンフィラメントの機能を阻害します。 この化合物は、さまざまな癌細胞株に対して細胞毒性を示しており、がんとの戦いに役立つ貴重なツールとなっています .
準備方法
ATM-3507の合成には、その強力な活性を達成するために特定の官能基を組み込むなど、いくつかのステップが含まれます。合成経路は通常、以下の手順に従います。
コア構造の形成: this compoundのコア構造は、必要な官能基を導入する一連の反応によって合成されます。
官能基の修飾: 化合物の活性と選択性を高めるために、特定の官能基が添加または修飾されます。
This compoundの工業生産方法は広く文書化されていませんが、おそらくラボの合成プロセスをスケールアップしながら、一貫性と品質管理を確保する必要があります。
化学反応の分析
Binding Affinity and Stoichiometry
ATM-3507 demonstrates concentration-dependent incorporation into Tpm3.1/actin co-polymers with an apparent binding affinity of 2 µM and saturation at 1 molecule per Tpm3.1 dimer . Key experimental findings include:
Parameter | Value | Method Used |
---|---|---|
Binding Affinity (Kd) | 2 µM | Radiolabeled incorporation |
Saturation Concentration | 5 µM | Centrifugation assay |
Molar Ratio at Saturation | 1:1 (this compound:Tpm3.1) | Scintillation counting |
No significant binding occurs with preformed Tpm3.1/actin filaments, indicating dependence on co-polymerization .
Structural Stabilization of Tpm
This compound increases the thermal stability of Tpm3.1’s C-terminal domain and overlap junction, as shown by circular dichroism (CD) spectroscopy:
Thermal Melting Temperatures (Tm)
Tpm3.1 Fragment | Tm Without this compound | Tm With this compound | ΔTm |
---|---|---|---|
N-terminal peptide | 52.3°C | 52.0°C | -0.3°C |
C-terminal peptide | 44.4°C | 46.5°C | +2.1°C |
N+C overlap junction | 44.9°C | 47.6°C | +2.7°C |
The compound selectively stabilizes the C-terminal region and overlap junction, suggesting binding to these regions during actin filament assembly .
Molecular Dynamics of Overlap Junction Integration
Molecular dynamics simulations (MDS) reveal this compound integrates into the 4-helix coiled-coil overlap junction formed by adjacent Tpm3.1 dimers:
- Binding Site : Hydrophobic core of the overlap junction, with fluorophenyl and N-methylpiperazine groups oriented toward solvent .
- Interactions : Dominated by hydrophobic contacts with all four α-helical chains; no hydrogen bonding observed .
- Structural Impact : Widens the overlap junction by ~3 Å, altering Tpm3.1’s lateral movement on actin filaments .
Functional Consequences on Actin Filaments
This compound disrupts Tpm3.1’s regulatory role in actin dynamics:
- Filament Stability : Nullifies Tpm3.1’s protection against actin depolymerization when added during polymerization .
- Myosin Interaction : Alters Tpm3.1’s geometry, potentially reducing myosin motor protein binding efficiency .
Pharmacological Specificity
This compound shows minimal off-target effects:
- Tissue Tolerance : No observed toxicity in skeletal muscle in murine and canine models .
- Isoform Selectivity : Preferential activity against Tpm3.1 over other tropomyosin isoforms (e.g., Tpm1.1) .
This compound’s mechanism hinges on its integration into the Tpm3.1 overlap junction during actin polymerization, stabilizing specific domains and altering filament dynamics. This non-covalent interaction provides a template for developing isoform-specific cytoskeletal disruptors.
科学的研究の応用
ATM-3507は、化学、生物学、医学、産業の分野において、幅広い科学研究への応用が期待されています。
化学: this compoundは、トロポミオシンとアクチンフィラメントの相互作用を研究するためのツール化合物として使用されます。
生物学: 研究者は、this compoundを使用して、トロポミオシンが細胞プロセスで果たす役割とその細胞骨格への影響を調査しています。
医学: this compoundは、特にTpm3.1レベルが高いがん細胞を標的にする抗がん剤として有望視されています。 .
産業: 工業的な用途はまだ調査中ですが、this compoundはがん治療薬としての可能性が高いため、製薬研究開発において貴重な化合物となっています
作用機序
ATM-3507は、がん細胞に多く見られるトロポミオシンアイソフォームTpm3.1を標的にすることで、その効果を発揮します。これは、Tpm3.1を含むアクチンフィラメントの4-ヘリックスコイルコイルオーバーラップジャンクションに組み込まれ、その安定性と機能を変化させます。 この破壊は、アクチンフィラメントと他のタンパク質の相互作用に影響を与え、細胞分裂や移動などの細胞プロセスにおける変化につながります .
類似化合物の比較
This compoundは、TR100などの他の抗トロポミオシン化合物と比較されています。両方の化合物がTpm3.1を標的にしていますが、this compoundはより高い結合親和性を示し、より好ましい薬物様特性を有しています。 これは、this compoundを、Tpm3.1を含むアクチンフィラメントのより強力で選択的な阻害剤にするものです .
類似化合物には以下のようなものがあります。
TR100: Tpm3.1を標的にする別の抗トロポミオシン化合物ですが、this compoundと比較して結合親和性が低いです。
ビンクリスチン: This compoundと併用した場合、相乗効果を示した抗微小管剤.
This compoundは、Tpm3.1を選択的に標的にする独自の能力と、好ましい薬物様特性を有しているため、がん研究や治療において貴重な化合物です。
類似化合物との比較
ATM-3507 is compared with other anti-tropomyosin compounds, such as TR100. While both compounds target Tpm3.1, this compound has shown higher binding affinity and more favorable drug-like characteristics. This makes this compound a more potent and selective inhibitor of Tpm3.1-containing actin filaments .
Similar compounds include:
TR100: Another anti-tropomyosin compound with similar targets but lower binding affinity compared to this compound.
Vincristine: An anti-microtubule agent that has shown synergistic effects when used in combination with this compound.
This compound’s unique ability to selectively target Tpm3.1 and its favorable drug-like properties make it a valuable compound in cancer research and therapy.
生物活性
ATM-3507 is an innovative compound designed to target the actin/tropomyosin cytoskeleton, particularly focusing on the tropomyosin protein Tpm3.1. This compound has shown significant promise in preclinical studies, demonstrating potential applications in cancer therapy by disrupting the cytoskeletal architecture of cancer cells.
This compound functions primarily by binding to Tpm3.1, which is crucial for maintaining the stability and functionality of actin filaments. The binding of this compound disrupts the interaction between Tpm3.1 and actin, leading to:
- Induction of Apoptosis : this compound has been shown to induce cell death in various cancer cell lines by impairing Tpm3.1 function, which is vital for cell survival and proliferation .
- Mitotic Defects : In combination with vincristine, a microtubule depolymerizer, this compound promotes mitotic defects, enhancing the cytotoxic effects on cancer cells .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits Tpm3.1-containing filaments, leading to:
- Cytotoxicity : The compound exhibits a high degree of cytotoxicity against cancer cells, with significant effects observed in neuroblastoma models .
- Synergistic Effects : When used in combination with other chemotherapeutic agents like vinca alkaloids and taxanes, this compound shows enhanced efficacy, resulting in profound G2-M arrest and disruption of mitotic spindles .
In Vivo Studies
Research involving animal models has further validated the efficacy of this compound:
- Tumor Growth Inhibition : In vivo studies indicate that this compound significantly inhibits tumor growth compared to control groups. Mice treated with a combination therapy involving this compound showed median survival rates exceeding 49 days, compared to 18 days for those receiving monotherapy .
- Pharmacokinetics : The pharmacokinetic profile reveals a maximum tolerated dose (MTD) of 150 mg/kg for this compound, with a half-life of approximately 5.01 hours and a steady-state plasma clearance rate of 33.8 mL/min/kg .
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Maximum Tolerated Dose (MTD) | 150 mg/kg |
Half-Life | 5.01 hours |
Plasma Clearance | 33.8 mL/min/kg |
Volume of Distribution | 7.23 L/kg |
Case Study 1: Neuroblastoma Models
In a series of experiments conducted on neuroblastoma cell lines, this compound was found to induce significant cytotoxic effects when combined with traditional chemotherapeutics. This synergy led to enhanced apoptosis rates and improved overall survival in treated mice.
Case Study 2: Epithelial Ovarian Cancer
This compound has also been tested in models of epithelial ovarian cancer, where it promoted mitotic defects and increased sensitivity to other chemotherapeutic agents. This study highlights its potential as a combinatorial agent in treating resistant cancer types.
特性
IUPAC Name |
[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46FN5O2/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30/h4,6-13,26-27H,5,14-25H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEHSJQRIWHZKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1861449-70-8 | |
Record name | ATM-3507 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1861449708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATM-3507 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATM-3507 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4FSR36T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。